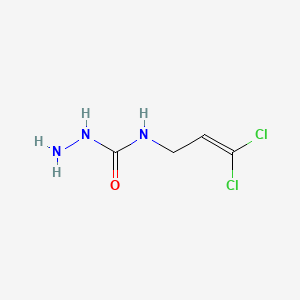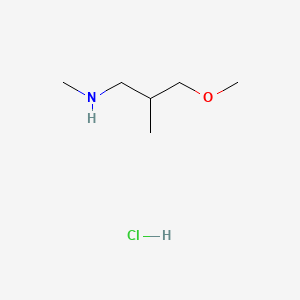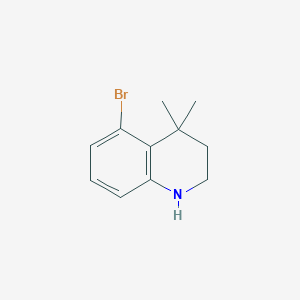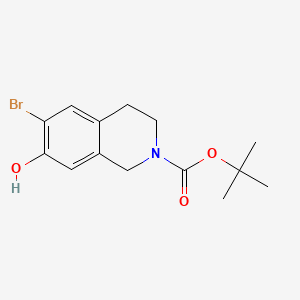
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by fluorination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the radical benzylic bromination reaction can be employed to introduce the bromine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
Compared to similar compounds, 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of bromine and fluorine atoms, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5BrF2O |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
7-bromo-4,6-difluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrF2O/c10-9-6(12)3-5(11)4-1-2-7(13)8(4)9/h3H,1-2H2 |
Clé InChI |
LPUQZTQUMQJYLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C(=CC(=C2Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)

![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)

![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)

